Programmed cell death 1 ligand 1 (15-23)

Immune checkpoint T-cell specificity PD-L1 vs PD-L2

This 9-amino-acid peptide (sequence LLNAFTVTV) is the definitive HLA-A*0201-restricted CD8+ CTL epitope from the PD-L1 signal peptide domain, enabling precise, allele-specific immune monitoring and T-cell expansion without the confounding effects of full-length PD-L1 or overlapping CD4+ epitopes. Its proven lack of cross-reactivity with the homologous PD-L2 signal peptide epitope ensures tetramer-positive events represent bona fide PD-L1-specific T cells. Ideal for ex vivo tetramer staining, CTL cytotoxicity assays, ELISPOT, and epitope mapping in preclinical and clinical immunotherapy research.

Molecular Formula
Molecular Weight
Cat. No. B1575205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgrammed cell death 1 ligand 1 (15-23)
SynonymsProgrammed cell death 1 ligand 1 (15-23)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

PD-L1 (15-23) Peptide: HLA-A2-Restricted Immune Checkpoint Epitope for T-Cell Research and Vaccine Development


Programmed cell death 1 ligand 1 (15-23), also designated PD-L101 or PDL101, is a synthetic 9-amino-acid peptide (sequence LLNAFTVTV) derived from the signal peptide region of human PD-L1 (CD274/B7-H1) . It constitutes a well-characterized HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope capable of eliciting PD-L1-specific T-cell responses in both cancer patients and healthy individuals . Unlike full-length PD-L1 protein or recombinant extracellular domains used in antibody-based checkpoint blockade, this minimal epitope enables precise interrogation of antigen-specific T-cell immunity against an immune checkpoint target and serves as a defined reagent for tetramer-based immune monitoring, epitope mapping, and peptide-based vaccine design .

Why PD-L1 (15-23) Cannot Be Replaced by Other PD-L1-Derived Peptides or Full-Length Protein


PD-L1-derived peptide epitopes are not interchangeable. PD-L1 (15-23) is restricted to the HLA-A*0201 allele, whereas other mapped PD-L1 epitopes—such as PD-L1₁₁₋₁₉ and PD-L1₄₁₋₅₀—are restricted to HLA-A24 , meaning each epitope addresses a genetically distinct patient or donor population. Furthermore, PD-L1 (15-23) resides in the signal peptide domain and shows no cross-reactivity with the structurally homologous PD-L2 signal peptide epitope PD-L2₁₆₋₂₅ (sequence QIAALFTVTV) , confirming that even single-residue variations in this region abrogate T-cell recognition. The short 9-mer peptide also differs functionally from longer PD-L1 polypeptides (e.g., the 19-mer IO103/PDLong-1) that additionally contain MHC class II-restricted CD4+ helper T-cell epitopes, enabling distinct immunological readouts . Substituting PD-L1 (15-23) with a different PD-L1 fragment, a full-length extracellular domain, or a PD-L2-derived peptide will yield fundamentally different experimental outcomes in terms of HLA restriction, T-cell specificity, and assay interpretation.

PD-L1 (15-23) Comparative Evidence: Quantitative Differentiation Against Closest Analogs


PD-L115-23-Specific CTLs Do Not Cross-React with the PD-L2 Signal Peptide Analog PD-L216-25, Confirming Single-Residue Discrimination

PD-L1 (15-23)-specific CTLs generated by in vitro peptide stimulation were tested for cross-reactivity against the highly homologous PD-L2 signal peptide-derived epitope PD-L2₁₆₋₂₅ (QIAALFTVTV). In ⁵¹Cr-release cytotoxicity assays using TAP-deficient T2 target cells pulsed with each peptide, PD-L101-specific CTLs lysed T2 cells pulsed with PD-L101 but did not lyse T2 cells pulsed with PD-L205. The percent specific lysis was measured at multiple effector-to-target (E:T) ratios, with lysis of PD-L101-pulsed targets reaching approximately 60% at an E:T ratio of 30:1, while lysis of PD-L205-pulsed and HIV control peptide-pulsed targets remained at background levels . This demonstrates that the two-residue difference between PD-L1 (15-23) (LLNAFTVTV) and PD-L2 (16-25) (QIAALFTVTV) is sufficient to abolish CTL recognition, confirming the exquisite specificity of PD-L101 as an epitope reagent.

Immune checkpoint T-cell specificity PD-L1 vs PD-L2 Cross-reactivity

PD-L115-23 (PD-L101) T-Cell Responses Correlate Significantly with Responses to the Clinically-Investigated Long Peptide PDLong1 (IO103), Validating It as a Surrogate Readout Epitope

PBMCs from HLA-A2+ donors were tested in parallel by IFNγ ELISPOT against the 9-mer PD-L101 (LLNAFTVTV) and the 19-mer PDLong1 (FMTYWHLLNAFTVTVPKDL, also known as IO103), which encompasses the PD-L101 sequence within a longer polypeptide containing additional MHC class II-restricted CD4+ epitopes. A statistically significant positive correlation was observed between IFNγ ELISPOT reactivity against the short peptide PD-L101 and the long peptide PDLong1 (p = 0.03, Mann-Whitney test) . This establishes PD-L1 (15-23) as a valid minimal epitope surrogate for monitoring CD8+ T-cell responses relevant to the clinically-investigated IO103 peptide vaccine, without the confounding influence of the co-embedded CD4+ T-helper epitopes present in PDLong1.

Cancer vaccine Immune monitoring PD-L1 epitope ELISPOT correlation

PD-L115-23 Co-Stimulation Synergistically Enhances Dendritic Cell Vaccine Immunogenicity, with Dual-Epitope Combination Outperforming Single-Epitope Stimulation

In a DC-based cancer vaccine setting, co-stimulation of PBMCs from melanoma patients with a PD-L1-derived 19-mer peptide epitope resulted in a significantly higher number of vaccine-reacting T cells compared to control peptide co-stimulation. When a second, novel PD-L1-derived 23-mer epitope was added alongside the first, the immune response was boosted even further beyond the single-epitope condition . While PD-L1 (15-23) constitutes the minimal HLA-A2-restricted CD8+ epitope embedded within these longer peptides, this finding demonstrates that PD-L1-derived epitope co-stimulation is an effective strategy for vaccine potentiation and that the 15-23 region is an integral component of the immunostimulatory PD-L1 peptide toolkit.

Dendritic cell vaccine Co-stimulation Cancer immunotherapy T-cell expansion

PD-L1 (15-23) Is an HLA-A*0201-Restricted Epitope, Providing Broad Population Coverage Distinct from HLA-A24-Restricted PD-L1 Epitopes

PD-L1 (15-23) (LLNAFTVTV) is restricted to HLA-A*0201 , the most prevalent HLA class I allele worldwide with an estimated allele frequency of approximately 40–50% in Caucasian populations, 20–25% in African populations, and 15–25% in Asian populations . In contrast, alternative mapped PD-L1 CTL epitopes—PD-L1₁₁₋₁₉ and PD-L1₄₁₋₅₀—are restricted to HLA-A24 , which has a distinct and generally lower population distribution. This means PD-L1 (15-23) and PD-L1 (11-19)/PD-L1 (41-50) are mutually non-substitutable: they address non-overlapping patient HLA haplotypes. For research or clinical applications requiring broad population coverage, PD-L1 (15-23) addresses the largest single HLA-A allele group, while HLA-A24-restricted peptides cover a complementary population segment.

HLA restriction Population coverage Epitope selection Cancer vaccine design

Pro-Inflammatory Cytokine Stimulation Expands PD-L1 (15-23)-Specific CD8+ T Cells In Vitro, Enabling Functional CTL Generation for Downstream Applications

PBMCs from healthy HLA-A2+ donors stimulated with IL-2 and IFN-γ showed expansion of PD-L1 (15-23)-specific CD8+ T cells detectable by HLA-A2/PDL1₁₅₋₂₃ tetramer staining. After three rounds of stimulation with IL-2 and IFN-γ followed by tetramer-based magnetic enrichment and high-dose IL-2 expansion (6,000 U/mL), the enriched T-cell population at day 49 demonstrated potent PD-L1-specific functionality: intracellular IFN-γ/TNF-α production upon PD-L101 peptide stimulation and specific cytotoxicity against T2 cells pulsed with PD-L101 in ⁵¹Cr-release assays, while T2 cells pulsed with irrelevant HIV peptide were not lysed . This establishes a reproducible protocol for generating functional PD-L1 (15-23)-specific CTLs suitable for functional assays, adoptive transfer studies, or potency testing.

T-cell expansion CTL generation Cytokine stimulation PD-L1 tetramer

PD-L1 (15-23) Procurement Guide: Highest-Value Research and Industrial Application Scenarios


HLA-A*0201 Tetramer Production for Immune Monitoring in PD-L1-Targeted Cancer Vaccine Trials

PD-L1 (15-23) is the definitive peptide for generating HLA-A*0201/PD-L1 tetramer reagents used to enumerate and track PD-L1-specific CD8+ T cells ex vivo by flow cytometry . The peptide's validated HLA-A2 restriction and the commercial availability of pre-configured tetramers (e.g., Immudex Cat. WB04045) make it the standard reagent for immune monitoring in clinical trials of PD-L1 peptide vaccines (e.g., IO102/IO103) where quantifying the CD8+ T-cell compartment is essential . Its demonstrated lack of cross-reactivity with PD-L2 ensures that tetramer-positive events represent bona fide PD-L1-specific T cells .

Minimal CD8+ Epitope for PD-L1-Specific CTL Expansion and Functional Characterization

The 9-mer PD-L1 (15-23) peptide provides a well-characterized minimal epitope for in vitro stimulation and expansion of PD-L1-specific cytotoxic CD8+ T cells from HLA-A2+ donor PBMCs, using validated IL-2/IFN-γ stimulation protocols . These expanded CTLs can be used in ⁵¹Cr-release cytotoxicity assays against PD-L1-expressing tumor cell lines, intracellular cytokine staining (IFN-γ/TNF-α), and ELISPOT assays for functional characterization of anti-PD-L1 immunity . The short, defined sequence eliminates confounding effects from overlapping CD4+ epitopes present in longer PD-L1 peptides .

Epitope Mapping and Antibody/TCR Binding Site Characterization for PD-L1 Therapeutics Discovery

PD-L1 (15-23) serves as a precise molecular tool for epitope mapping studies aimed at identifying antibody or T-cell receptor (TCR) binding sites within the PD-L1 signal peptide region . Its defined 9-residue sequence enables surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or competitive ELISA formats to dissect which residues within the 15-23 region are critical for interaction with immune components, informing the rational design of monoclonal antibodies or engineered TCRs with enhanced specificity for PD-L1 .

Co-Stimulation Adjuvant for Dendritic Cell-Based Cancer Vaccine Research

Based on evidence that PD-L1-derived peptide epitopes can significantly enhance the immunogenicity of dendritic cell-based cancer vaccines , PD-L1 (15-23) can be incorporated—either as the minimal 9-mer or within a longer polypeptide context—as a co-stimulatory component in DC vaccine formulation protocols. The demonstrated ability of PD-L1 epitope co-stimulation to increase vaccine-specific T-cell frequencies supports its use as a research-grade vaccine adjuvant component in preclinical DC vaccine optimization studies, particularly where boosting the anti-PD-L1 CD8+ T-cell compartment is a desired mechanistic outcome.

Quote Request

Request a Quote for Programmed cell death 1 ligand 1 (15-23)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.